5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid tert-butyl ester group
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl 5-nitro-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h7H,4-6H2,1-3H3 |
InChI Key |
MBCYTRMPDAKXML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a suitable dihydropyridine precursor. One common method involves the reaction of 3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, resulting in high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Hydrolysis: 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug discovery and development. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound may inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV in bacteria like Escherichia coli .
- Anticancer Potential : Studies have shown that compounds with similar structures can interact with biological targets related to cancer cell proliferation. The nitro group enhances the compound's ability to form reactive intermediates that can modify nucleic acids or proteins, potentially leading to anticancer effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | Lacks nitro group | Different reactivity |
| 5-Amino-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | Contains amino group | Varying biological activities |
| 5-Nitro-2,3-dihydro-1H-pyridine-1-carboxylic acid tert-butyl ester | Nitro group at different position | Variations in reactivity |
The presence of the nitro group at the 5-position distinguishes this compound from others listed above, enhancing its reactivity and potential applications in medicinal chemistry .
Case Studies
- Inhibition of Bacterial Topoisomerases : A study demonstrated that derivatives of this compound showed balanced dual enzyme inhibition against DNA gyrase and topoisomerase IV from E. coli, exhibiting potent antibacterial activity .
- Optimization for Drug Development : Research on pyridylpiperazine-based inhibitors highlighted the importance of structural modifications on the efficacy against bacterial strains. The incorporation of the nitro group was crucial for enhancing binding affinity to target sites .
Mechanism of Action
The mechanism of action of 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is primarily related to its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Molecular Targets and Pathways:
Proteins: The compound may interact with proteins, leading to modifications that affect their activity.
Enzymes: It may inhibit or activate enzymes by binding to their active sites or modifying key residues.
DNA: The compound or its derivatives may interact with DNA, potentially leading to changes in gene expression or DNA damage.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Lacks the nitro group, resulting in different reactivity and applications.
5-Amino-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The amino group provides different chemical properties and potential biological activities.
5-Nitro-2,3-dihydro-1H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but different position of the nitro group, leading to variations in reactivity and applications.
Uniqueness: The presence of the nitro group at the 5-position of the pyridine ring in 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester imparts unique chemical properties, making it distinct from other similar compounds
Biological Activity
5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a pyridine ring that is partially saturated, with a nitro group at the fourth position and a tert-butyl ester at the carboxylic acid position. Its molecular formula is , with a molecular weight of approximately 183.22 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Contains a partially saturated nitrogen ring |
| Nitro Group | Located at the 5-position |
| Tert-butyl Ester | Present at the carboxylic acid position |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of similar structures showed significant inhibition against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HCT116 (Colon Cancer)
The IC50 values for these compounds ranged from 5.85 µM to 28.3 µM, indicating promising antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors involved in cancer progression. For instance, it has been suggested that it may inhibit key pathways associated with cell proliferation and survival.
Enzyme Inhibition Studies
Inhibition studies have shown that related compounds can inhibit various enzymes, including:
- Cholinesterases : Compounds demonstrated IC50 values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .
- Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to anticancer activity, making these compounds valuable in cancer therapeutics .
Study on Anticancer Activity
A recent study evaluated the anticancer activity of several derivatives of this compound against multiple cancer cell lines. The results highlighted:
- Compound A : IC50 = 3.0 µM against MCF-7
- Compound B : IC50 = 21.3 µM against A549
- Compound C : IC50 = 22.01 µM against HCT116
These findings underscore the potential for developing new anticancer agents based on this compound's structure .
Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds, revealing their ability to reduce oxidative stress markers in neuronal cells. This suggests a potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
